

# Spectroscopic Profile of 4-Bromo-5-Ethoxy-2(5H)-Furanone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-5-Ethoxy-2(5H)-Furanone

Cat. No.: B1281372

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-Bromo-5-Ethoxy-2(5H)-Furanone** (CAS No: 32978-38-4). Due to the limited availability of published experimental data for this specific molecule, this document outlines the anticipated spectroscopic characteristics based on the analysis of analogous furanone structures. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

## Chemical Structure and Properties

**4-Bromo-5-Ethoxy-2(5H)-Furanone** is a halogenated furanone derivative with the molecular formula  $C_6H_7BrO_3$  and a molecular weight of 207.02 g/mol. Its structure, featuring a lactone ring, a bromine substituent, and an ethoxy group, dictates its characteristic spectroscopic behavior.

## Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques. These values are estimations derived from the analysis of similar compounds and established principles of spectroscopic interpretation.

**Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.2 - 6.5	Singlet	1H	H-3 (vinylic proton)
~5.5 - 5.8	Singlet	1H	H-5 (acetal proton)
~3.6 - 4.0	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.2 - 1.4	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168 - 172	C-2 (C=O, lactone)
~125 - 130	C-4 (vinylic carbon with Br)
~120 - 125	C-3 (vinylic carbon with H)
~100 - 105	C-5 (acetal carbon)
~65 - 70	-OCH <sub>2</sub> CH <sub>3</sub>
~14 - 16	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 3: Predicted Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100	Medium	C-H stretch (vinyllic)
~2980, ~2890	Medium	C-H stretch (aliphatic)
~1760 - 1780	Strong	C=O stretch ( $\gamma$ -lactone)
~1640 - 1660	Medium	C=C stretch
~1100 - 1200	Strong	C-O stretch (ether and lactone)
~600 - 700	Medium-Strong	C-Br stretch

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Assignment
206/208	High	[M] <sup>+</sup> (Molecular ion peak with Br isotopes)
178/180	Medium	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
161/163	Medium	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
133/135	Medium	[M - C <sub>2</sub> H <sub>4</sub> O - CO] <sup>+</sup>
79/81	High	[Br] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard in organic chemistry laboratories.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-5-Ethoxy-2(5H)-Furanone** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-10 ppm.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat sample directly on the ATR crystal. For thin-film analysis, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), deposit the solution on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** Perform a background subtraction and report the wavenumbers of significant absorption bands.

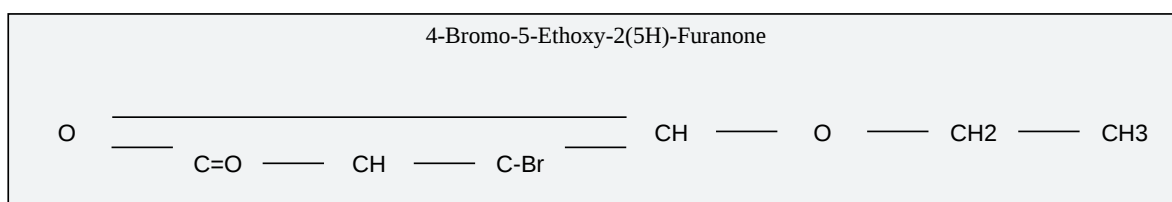
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Employ Electron Impact (EI) ionization at 70 eV.
- **Mass Analysis:** Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Data Acquisition:** Scan a mass range appropriate for the compound's molecular weight (e.g.,  $m/z$  40-300).

- Data Analysis: Identify the molecular ion peak and major fragment ions. The presence of bromine will be indicated by characteristic isotopic patterns ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio).

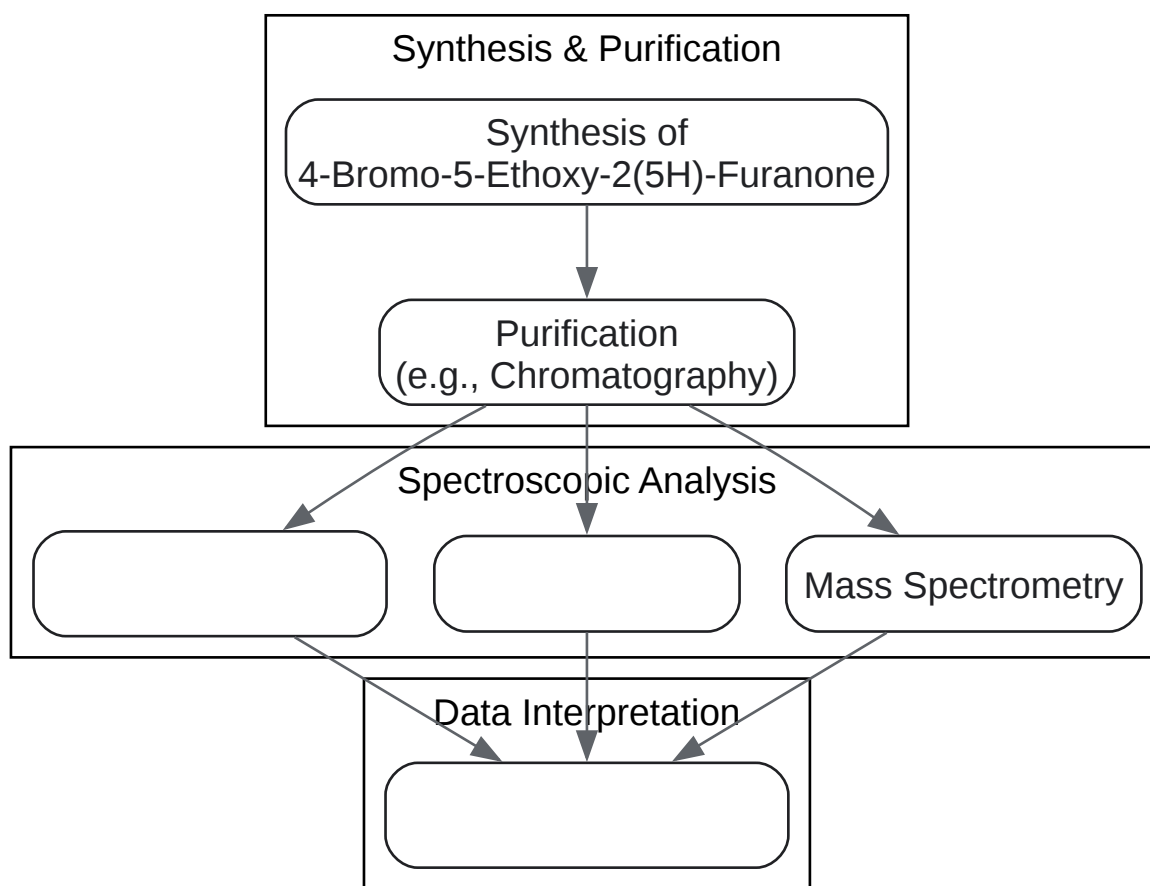
## Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of **4-Bromo-5-Ethoxy-2(5H)-Furanone**.



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Caption: Chemical structure of **4-Bromo-5-Ethoxy-2(5H)-Furanone**.



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